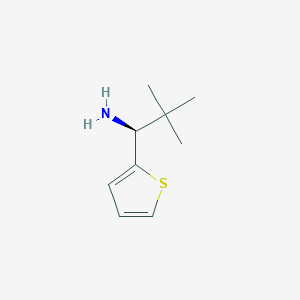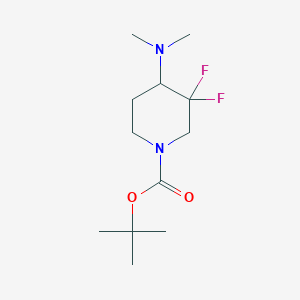
tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a dimethylamino group, and two fluorine atoms. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the interactions of fluorinated piperidines with biological targets such as enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 4,4’-Di-tert-butylbiphenyl
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Comparison: Compared to similar compounds, tert-Butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both dimethylamino and difluoro substituents on the piperidine ring. These functional groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Properties
Molecular Formula |
C12H22F2N2O2 |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
tert-butyl 4-(dimethylamino)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-6-9(15(4)5)12(13,14)8-16/h9H,6-8H2,1-5H3 |
InChI Key |
GZLBWUOIUOGEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


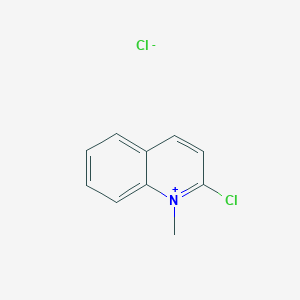
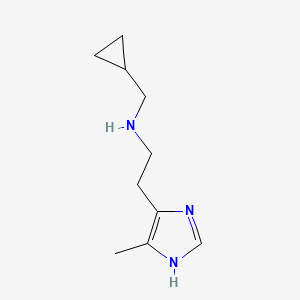
![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
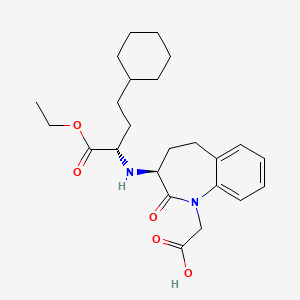
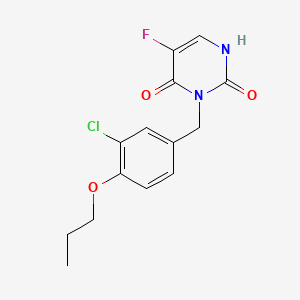
![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)


![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)
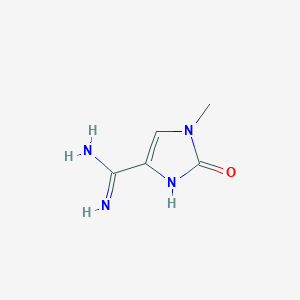

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
